19-Oxo-dihydroatisine

描述

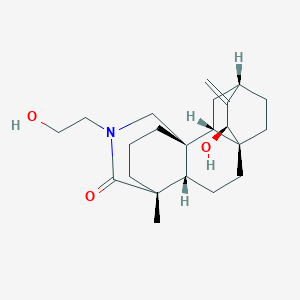

Structure

3D Structure

属性

分子式 |

C22H33NO3 |

|---|---|

分子量 |

359.5 g/mol |

IUPAC 名称 |

(1R,2S,4S,6R,7S,10S,11R)-6-hydroxy-13-(2-hydroxyethyl)-11-methyl-5-methylidene-13-azapentacyclo[9.3.3.24,7.01,10.02,7]nonadecan-12-one |

InChI |

InChI=1S/C22H33NO3/c1-14-15-4-8-21(18(14)25)9-5-16-20(2)6-3-7-22(16,17(21)12-15)13-23(10-11-24)19(20)26/h15-18,24-25H,1,3-13H2,2H3/t15-,16+,17+,18+,20+,21-,22-/m0/s1 |

InChI 键 |

JCSFZXCLHIAKAB-JRYMJUHKSA-N |

手性 SMILES |

C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3C[C@H](CC4)C(=C)[C@H]5O)CN(C2=O)CCO |

规范 SMILES |

CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)CN(C2=O)CCO |

同义词 |

19-oxo-dihydroatisine 19-oxodihydroatisine |

产品来源 |

United States |

Classification and Context of Diterpenoid Alkaloids

Diterpenoid alkaloids are categorized based on the number of carbon atoms in their molecular skeleton. rsc.org The main classes are C18, C19, and C20-diterpenoid alkaloids, along with bis-diterpenoid alkaloids which are dimers. rsc.orgsemanticscholar.org The C20-diterpenoid alkaloids, to which 19-Oxo-dihydroatisine belongs, are characterized by a 20-carbon skeleton and are further subdivided into various types, including atisine (B3415921), denudatine, hetisine (B12785939), and others. mdpi.comnih.gov

Atisine-type alkaloids, possessing the simplest skeleton among C20-diterpenoid alkaloids, are considered biosynthetic precursors to other more complex types. rsc.org Their basic structure consists of a pentacyclic framework. mdpi.comrsc.org

Table 1: Major Classes of Diterpenoid Alkaloids

| Class | Carbon Skeleton | Key Structural Feature | Primary Botanical Sources |

| C18-Diterpenoid Alkaloids | C18 | Further divided into ranaconitine (B10819989) and lappaconitine (B608462) types. nih.gov | Aconitum, Delphinium semanticscholar.org |

| C19-Diterpenoid Alkaloids | C19 | Largest category, includes aconitine (B1665448) and lycoctonine (B1675730) types. mdpi.comsemanticscholar.org | Aconitum, Delphinium mdpi.comsemanticscholar.org |

| C20-Diterpenoid Alkaloids | C20 | Includes atisine, denudatine, and hetisine types. nih.gov | Delphinium, Aconitum, Spiraea nih.govrsc.org |

| Bis-diterpenoid Alkaloids | Dimeric | Formed by the condensation of two diterpenoid alkaloid units. rsc.org | Delphinium rsc.org |

Occurrence and Isolation of 19 Oxo Dihydroatisine from Botanical Sources

19-Oxo-dihydroatisine is a naturally occurring C20-diterpenoid alkaloid of the atisine (B3415921) type. It has been isolated from the aerial parts of Delphinium staphisagria, a plant species belonging to the Ranunculaceae family. acs.orgacs.orgresearchgate.net The isolation process typically involves extraction from the plant material followed by various chromatographic techniques to separate and purify the individual alkaloids. researchgate.netactapharmsci.com

While atisine itself is the most widely distributed atisine-type alkaloid, found in 26 different species, many other related compounds, including this compound, have a more limited distribution. rsc.org This specificity suggests they could serve as chemical markers for taxonomic identification. rsc.org Atisine-type alkaloids have been identified in five genera across two plant families: Aconitum, Delphinium, Consolida, and Thalictrum in the Ranunculaceae family, and Spiraea in the Rosaceae family. nih.govrsc.org The genus Spiraea is considered the richest source of these compounds, followed by Delphinium and Aconitum. nih.govrsc.org

Table 2: Botanical Distribution of Atisine-Type Diterpenoid Alkaloids

| Family | Genus | Number of Atisine-Type DAs Reported |

| Ranunculaceae | Aconitum | Significant source nih.govrsc.org |

| Delphinium | 33 compounds isolated rsc.orgrsc.org | |

| Consolida | 8 compounds found rsc.orgrsc.org | |

| Thalictrum | 1 compound isolated rsc.orgrsc.org | |

| Rosaceae | Spiraea | Richest source nih.govrsc.org |

Structural Features Pertinent to Atisine Type Diterpenoid Alkaloids

Precursor Compounds and Enzymatic Transformations in Atisine-Type Diterpenoid Alkaloid Formation

The biosynthesis of atisine-type diterpenoid alkaloids, including this compound, is a complex process that begins with the amination of tetracyclic or pentacyclic diterpenoids. rsc.org The foundational steps involve the formation of diterpene precursors, which then undergo a series of enzymatic transformations to introduce the characteristic nitrogen-containing heterocyclic system. rsc.orgacs.org

Key precursors in this pathway are the ent-atisane-type tetracyclic diterpenoids. rsc.orgrsc.org The transformation of these diterpenes into atisine-type alkaloids is facilitated by a cascade of enzymatic reactions. While the precise sequence of all oxidative steps and the exact point of amination are still under investigation, it is understood that the incorporation of a nitrogen atom is a critical step. caltech.edu Research has identified spiraminol as a biosynthetic precursor to certain spiramine alkaloids, which are structurally related to atisine-type diterpenoids. nih.govacs.org

The enzymatic machinery involved includes cytochrome P450 monooxygenases (CYPs), which are responsible for the oxidative functionalization of the diterpene scaffold. frontiersin.orgnih.gov These oxidations are thought to generate aldehyde intermediates, which then undergo reductive amination to incorporate the nitrogen atom. nih.gov The coexistence of ent-atisane-type diterpenoids like atisenol and spiraminol with atisine-type alkaloids in plants such as Aconitum, Delphinium, and Spiraea provides strong evidence for this biosynthetic route. rsc.orgrsc.orgnih.gov

Role of Isopentenyl Pyrophosphate (IPP) and Geranylgeranyl Pyrophosphate (GGPP) in Diterpenoid Biogenesis

The journey to this compound begins with fundamental building blocks common to all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govmdpi.com These five-carbon units are synthesized in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol 4-phosphate (MEP) pathway in the plastids. rsc.orgnih.gov

The biosynthesis of diterpenoids specifically utilizes geranylgeranyl pyrophosphate (GGPP), a 20-carbon molecule. nih.govresearchgate.net GGPP is formed by the sequential condensation of three molecules of IPP with one molecule of DMAPP, a reaction catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS). rsc.orgresearchgate.netfrontiersin.org GGPP serves as the universal precursor for all diterpenes, including those that will eventually be transformed into diterpenoid alkaloids. nih.govmdpi.com The stimulation of the MEP pathway has been linked to an increased supply of GGPP, which in turn fuels the biosynthesis of diterpenes. researchgate.net

The following table summarizes the key precursors in the early stages of diterpenoid biogenesis:

| Precursor | Description | Role in Biosynthesis |

| Isopentenyl Pyrophosphate (IPP) | A five-carbon isoprenoid unit. | The fundamental building block for all terpenoids. |

| Dimethylallyl Pyrophosphate (DMAPP) | An isomer of IPP. | The initial five-carbon unit for prenyl chain elongation. |

| Geranylgeranyl Pyrophosphate (GGPP) | A 20-carbon linear isoprenoid. | The direct precursor to the diterpene skeleton. |

Cyclization of ent-Copalyl Diphosphate (B83284) to ent-Atisane and Subsequent Amination

Following its formation, GGPP undergoes a crucial cyclization reaction to form ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS) and represents the first committed step in the biosynthesis of many diterpenoids, including the atisane (B1241233) skeleton. rsc.orgnih.govnih.gov ent-CPP is a key branch-point intermediate, serving as the precursor for various diterpene families. nih.govresearchgate.net

From ent-CPP, the pathway to atisine-type alkaloids proceeds through the formation of the tetracyclic ent-atisane skeleton. This is achieved through the action of a terpene synthase, which catalyzes a further cyclization and rearrangement of ent-CPP to yield ent-atiserene, which is then converted to ent-atisane. frontiersin.orgmdpi.com Quantum chemical calculations suggest that these complex rearrangements occur via concerted processes to avoid high-energy secondary carbocation intermediates. acs.org

The introduction of the nitrogen atom, a defining feature of alkaloids, occurs after the formation of the ent-atisane framework. caltech.edu This amination process likely involves the oxidative functionalization of the diterpene, potentially at the C-20 position, to form an aldehyde. This is followed by a reductive amination reaction with an amine source, such as ethanolamine, to form the characteristic N-C20 bond of the atisine skeleton. nih.govacs.org

Identification of Nitrogen Source Incorporation in Atisine Alkaloid Biosynthesis

A critical aspect of atisine alkaloid biosynthesis is the origin of the incorporated nitrogen atom. Studies have indicated that amino acids are the primary source of this nitrogen. mdpi.com Specifically, L-serine has been identified as a plausible nitrogen donor for atisine-type diterpenoid alkaloids. rsc.orgrsc.orgnih.govacs.org

Feeding experiments using isotopically labeled L-[2-¹³C,¹⁵N]serine in plantlet cultures and cell-free extracts have demonstrated its incorporation into spiramine alkaloids, which are closely related to atisine-type alkaloids. nih.govacs.org It is proposed that L-serine is first decarboxylated to produce ethanolamine, which then participates in the reductive amination of the diterpene aldehyde intermediate. mdpi.comresearchgate.net In some cases, other amino acids like phenylalanine have been suggested to be involved in the formation of specific substituents on the nitrogen atom. rsc.orgrsc.org

The following table outlines the proposed nitrogen sources for atisine alkaloid biosynthesis:

| Nitrogen Source | Proposed Intermediate | Supporting Evidence |

| L-Serine | Ethanolamine | Isotopic labeling studies have shown its incorporation into related alkaloids. nih.govacs.org |

| Phenylalanine | Phenethylamine | Suggested for the formation of phenethyl substituents on the nitrogen atom. rsc.orgrsc.org |

| Glycine | - | Postulated to be involved in the formation of cyano groups in some atisine derivatives. rsc.orgrsc.org |

Biogenetic Relationships of Atisine-Type Diterpenoid Alkaloids with Other Diterpenoid Alkaloid Classes

Atisine-type C₂₀-diterpenoid alkaloids are considered to be central biosynthetic precursors to a wide variety of other, more complex diterpenoid alkaloid classes. rsc.orgnih.gov Their core structure serves as a scaffold that can be further modified through various intramolecular bond formations and rearrangements to generate diverse skeletons.

The key biogenetic transformations originating from the atisine skeleton include:

Denudatine-type: Formed by the creation of a C-7 to C-20 bond. rsc.orgnih.gov

Hetidine-type: Generated through the formation of a C-14 to C-20 bond. rsc.orgnih.gov

Hetisine-type: Arises from hetidine-type alkaloids via the linkage of C-6 to the nitrogen atom. rsc.org

Vakognavine-type: Produced by the cleavage of the C-19 to nitrogen bond in hetisine-type alkaloids. rsc.org

Veatchine-type: Formed through a Wagner-Meerwein rearrangement involving a 16(12 → 13)-abeo-shift. rsc.org

Napelline-type: Can be derived from veatchine-type alkaloids by the formation of a C-6 to C-20 bond. rsc.orgnih.gov

C₁₉-Diterpenoid Alkaloids: These are also biosynthesized from atisine-type precursors. rsc.orgnih.gov

These intricate biogenetic relationships highlight the pivotal role of atisine-type alkaloids as foundational molecules in the vast and structurally diverse world of diterpenoid alkaloids. rsc.orgnih.gov

Strategies for the Total Synthesis of Atisine-Type Diterpenoid Alkaloids

The total synthesis of atisine-type diterpenoid alkaloids is a testament to the advancement of organic synthesis, showcasing a variety of strategic approaches to assemble their complex polycyclic frameworks. These strategies often involve the construction of the characteristic bridged-ring systems and the stereocontrolled introduction of functional groups.

A unified approach has been developed for the assembly of both atisine- and hetidine-type diterpenoid alkaloids. nih.gov One key strategy involves the synthesis of a tetracyclic dinitrile intermediate from cyclohex-2-en-1-one, utilizing a chelation-triggered conjugate addition and an oxidative dearomatization/Diels-Alder cycloaddition cascade as key steps. nih.gov This intermediate serves as a versatile platform for accessing various alkaloid skeletons. For instance, the total synthesis of azitine was achieved through a reductive cyclization of this dinitrile followed by further transformations. nih.gov

Another powerful strategy employs a tandem retro-Diels-Alder/intramolecular Diels-Alder sequence to construct the tricyclo[6.2.2.0] ring system, a core feature of the atisane skeleton. nih.gov This approach, coupled with a highly efficient and diastereoselective 1,7-enyne cycloisomerization, has enabled the total syntheses of several atisane-type diterpenes and atisine-type diterpenoid alkaloids. nih.gov

Furthermore, a bioinspired approach has been successfully applied to the synthesis of atisine, ajaconine, and other related alkaloids. sci-hub.se This strategy often mimics the proposed biosynthetic pathways, which involve the cyclization of geranylgeranyl pyrophosphate to form the ent-atisane diterpene skeleton, followed by amination to introduce the nitrogen atom. thieme-connect.comresearchgate.net

Key transformations in these syntheses include:

Diels-Alder Cycloadditions: Utilized for the construction of the bicyclo[2.2.2]octane core. nih.govsci-hub.se

Radical Cyclizations: Employed to forge key carbon-carbon bonds within the polycyclic system.

Rearrangement Reactions: Such as the Wagner-Meerwein rearrangement, play a crucial role in forming the intricate carbon skeletons from simpler precursors. thieme-connect.com

C-H Activation/Functionalization: Modern methods, like the Hofmann-Löffler-Freytag reaction, have been used for the selective introduction of nitrogen functionalities. acs.org

The choice of starting materials is also a critical aspect of the synthetic design. Some syntheses commence from simple, achiral precursors, building the complexity step-by-step, while others utilize chiral pool starting materials, such as (-)-steviol, to establish the desired stereochemistry early in the synthesis. acs.org

Semi-synthetic Derivatization of this compound and Related Analogues

Semi-synthesis, starting from naturally abundant diterpenoid alkaloids, provides a more direct route to analogues of this compound. This approach allows for the targeted modification of specific functional groups to explore structure-activity relationships. The isolation of this compound, along with its acetylated derivatives, from natural sources like Delphinium staphisagria provides the necessary starting materials for such derivatization. acs.orgresearchgate.net

Key analogues that have been synthesized or isolated include:

15,22-O-diacetyl-19-oxo-dihydroatisine: This diacetylated derivative has been isolated and its structure confirmed through spectroscopic methods. mdpi.comnih.govresearchgate.net Its presence suggests that acetylation is a natural modification pathway.

22-O-acetyl-19-oxodihydroatisine: Another naturally occurring acetylated analogue, highlighting the reactivity of the hydroxyl group at C-22. acs.orgresearchgate.net

The semi-synthetic derivatization of these compounds often involves standard organic transformations, such as:

Acylation: Introduction of acetyl groups or other acyl moieties at the hydroxyl positions to probe the impact of esterification.

Oxidation and Reduction: Modification of existing carbonyl and hydroxyl groups to alter the oxidation state of the molecule.

Alkylation: Introduction of alkyl groups at nitrogen or oxygen atoms.

These semi-synthetic efforts are crucial for generating a library of related compounds, which can then be evaluated for their biological activities. For example, a series of semi-synthetic C(20)-diterpenoid atisine-type alkaloid derivatives were prepared and evaluated for their cytotoxic effects. researchgate.net

Table 1: Key Analogues of this compound

| Compound Name | Source | Key Structural Feature | Reference |

|---|---|---|---|

| This compound | Delphinium staphisagria | Ketone at C-19 | acs.orgmdpi.com |

| 15,22-O-diacetyl-19-oxo-dihydroatisine | Natural Product | Acetyl groups at C-15 and C-22 | mdpi.comnih.gov |

| 22-O-acetyl-19-oxodihydroatisine | Delphinium staphisagria | Acetyl group at C-22 | acs.orgresearchgate.net |

| Azitine | Natural Product | Related atisine-type alkaloid | nih.govmdpi.com |

| Isoazitine | Natural Product | Isomer of azitine | acs.orgmdpi.com |

Chemical Conversions and Rearrangements within the Atisine-Type Framework

The atisine-type skeleton is a fascinating scaffold that can undergo a variety of chemical conversions and rearrangements, leading to other classes of diterpenoid alkaloids. These transformations are not only of academic interest but also provide insights into the biosynthetic relationships between different alkaloid families. thieme-connect.comnih.gov

Key rearrangements and conversions include:

Atisine to Veatchine Rearrangement: Atisine-type alkaloids can be transformed into veatchine-type alkaloids through a 16(12 → 13)-abeo-shift rearrangement. nih.govrsc.org This rearrangement alters the connectivity of the carbon skeleton.

Formation of Denudatine-type Alkaloids: The linkage of C-7 and C-20 on the atisine framework leads to the formation of denudatine-type C20-diterpenoid alkaloids. nih.govrsc.org

Formation of Hetidine-type Alkaloids: The formation of a bond between C-14 and C-20 on the atisine skeleton generates hetidine-type alkaloids. nih.govrsc.org

Conversion between Atisine and Isoatisine: Atisine and isoatisine, which differ in the structure of their oxazolidine ring, are interconvertible under certain conditions. Atisine can slowly convert to isoatisine in methanol (B129727) at room temperature, and this transformation can be reversed by heating. nih.gov

Rearrangements Involving the C-Ring: Unique rearranged atisine skeletons with a seven-membered C-ring have been reported, likely resulting from the attack of a sulfite (B76179) on an epoxide followed by a Wagner-Meerwein rearrangement. nih.gov

These chemical transformations highlight the inherent reactivity of the atisine framework and provide pathways to generate structural diversity from a common precursor.

Rational Design and Development of Novel Atisine-Type Analogues

The rational design of novel atisine-type analogues is a promising strategy for developing new therapeutic agents. This approach leverages an understanding of the structure-activity relationships (SAR) of these alkaloids to design new compounds with improved properties. researchgate.netedelris.com

The process of rational design typically involves:

Identifying a Pharmacophore: Determining the key structural features of the atisine skeleton that are responsible for its biological activity.

Computational Modeling: Using techniques like molecular docking to predict how designed analogues will interact with their biological targets.

Structure-Based Design: When the three-dimensional structure of the biological target is known, it can be used to design ligands that fit precisely into the binding site. edelris.com

Synthesis and Biological Evaluation: The designed analogues are then synthesized and tested to validate the design hypothesis.

For atisine-type alkaloids, rational design efforts have focused on modifying the substitution pattern around the core skeleton to enhance activity and reduce toxicity. For example, studies have shown that esterification of the hydroxyl groups can significantly impact the biological activity of these compounds. researchgate.net The development of a unified synthetic strategy that allows for the divergent synthesis of various diterpenoid alkaloid families is a significant enabler for the rational design of novel analogues. escholarship.org

The ultimate goal of these efforts is to create novel molecules with optimized therapeutic potential, building upon the unique structural foundation provided by the atisine-type diterpenoid alkaloids.

Pharmacological Activities and Molecular Mechanisms of 19 Oxo Dihydroatisine

Anti-parasitic Activity Investigations

Research into 19-Oxo-dihydroatisine and its related compounds has uncovered notable effects against protozoan parasites responsible for significant human diseases. The focus of these studies has been on species of Leishmania and Trypanosoma.

Potency of this compound and Derivatives against Leishmania infantum Promastigotes

While studies on this compound itself are limited, its derivatives have demonstrated considerable efficacy against Leishmania infantum, the parasite responsible for visceral leishmaniasis. In a screening of 43 diterpene alkaloids, the derivative 15,22-O-diacetyl-19-oxo-dihydroatisine was identified as a highly active agent against the promastigote (the motile, flagellated) form of the parasite. nih.govcsic.es This compound, along with azitine and isoazitine, exhibited inhibitory concentration (IC50) values that were comparable to the reference drug, pentamidine-isothionate. nih.govcsic.esresearchgate.net The active compounds were found to be non-toxic to the host cells, suggesting a selective action against the parasite. nih.govcsic.esresearchgate.net

Table 1: Potency of this compound Derivative against Leishmania infantum Promastigotes

| Compound | IC50 (mg/L) | Reference Drug (Pentamidine) IC50 (mg/L) |

|---|---|---|

| 15,22-O-diacetyl-19-oxo-dihydroatisine | 7.39–12.80 | 11.32 |

Data sourced from studies on atisine-type C20-diterpenoid alkaloids. nih.govcsic.es

Efficacy against Trypanosoma cruzi Epimastigotes

Investigations have also explored the activity of these compounds against Trypanosoma cruzi, the causative agent of Chagas disease. The derivative 15,22-O-diacetyl-19-oxodihydroatisine was found to have a moderate effect on the growth of T. cruzi epimastigotes, the replicative stage in the insect vector. researchgate.net Other related C20-diterpenoid alkaloids, such as atisinium chloride and 13-oxocardiopetamine, demonstrated potent inhibitory effects on T. cruzi epimastigotes, with activity levels similar to the reference drug benznidazole. researchgate.net Specifically, 15,22-O-diacetyl-19-oxodihydroatisine was noted to have a toxic effect on the parasite. researchgate.netmdpi.com

Cellular Mechanisms of Antiparasitic Action, Including Impact on Parasite Infection Capacity and Extracellular Multiplication

The antiparasitic action of these atisine-type alkaloids extends beyond simple growth inhibition. Studies on the cellular mechanisms have revealed significant impacts on the parasite's ability to infect host cells and multiply. When L. infantum promastigotes were treated with a dosage equivalent to half of the IC50 of active compounds like 15,22-O-diacetyl-19-oxo-dihydroatisine, they lost 80% of their capacity to infect host cells. nih.govcsic.esresearchgate.net Furthermore, the multiplication of the extracellular forms of L. infantum was severely hampered by the treatment. nih.govcsic.esresearchgate.netresearchgate.net These findings indicate that the compounds not only kill the parasites but also cripple the survivors' ability to propagate the infection. This promising anti-leishmanial activity is characterized by strong molecular selectivity. nih.govcsic.es

Insecticidal and Antifeedant Activity Studies

This compound has been a subject of significant interest in the search for plant-based insecticides, demonstrating both antifeedant and cytotoxic properties against various insect species.

Effects of this compound on Insect Models (e.g., Spodoptera littoralis, Leptinotarsa decemlineata, Spodoptera exigua)

The compound has shown potent, species-dependent effects. Against the African cotton leafworm, Spodoptera littoralis, this compound was found to be the most active antifeedant among a range of C20-diterpenoid alkaloids, with a 50% effective concentration (EC50) of 0.1 μg/cm². researchgate.netmdpi.comnih.gov Its derivative, 15,22-O-diacetyl-19-oxo-dihydroatisine, also displayed antifeedant activity against S. littoralis, although it was less potent (EC50 = 6.1 µg/cm²). mdpi.comnih.gov

In studies involving the Colorado potato beetle, Leptinotarsa decemlineata, this compound was reported to possess high insecticidal activity. mdpi.comnih.gov However, the antifeedant effects of atisine-type alkaloids were generally less pronounced on L. decemlineata compared to S. littoralis. rsc.org For instance, the acetylated derivative, 15,22-O-diacetyl-19-oxo-dihydroatisine, had an antifeedant EC50 value greater than 50 µg/cm² for this beetle. nih.govrsc.org

There is currently no specific information available regarding the effects of this compound on the beet armyworm, Spodoptera exigua.

Proposed Molecular Mechanisms for Insecticidal and Antifeedant Effects

The insecticidal and antifeedant properties of atisine-type alkaloids, including this compound, are believed to stem from their impact on the nervous system of insects. While the precise mechanisms are still under investigation, it is suggested that these compounds may interact with crucial neuroreceptors. For instance, some diterpenoid alkaloids have shown an affinity for insect nicotinic cholinergic receptors, which could disrupt normal nerve impulse transmission. mdpi.com

The antifeedant activity, in particular, appears to be linked to the chemical structure of the alkaloids. Structure-activity relationship analyses have revealed that specific substitutions on the atisine (B3415921) core can significantly influence their effectiveness as antifeedants. For example, the presence of a ketone group at certain positions can lead to selective antifeedant effects against specific insect species. rsc.org This suggests that the compounds may be acting on the taste chemoreceptors of the insects, making the treated food source unpalatable. researchgate.net The broad differences in antifeedant sensitivities to a range of ligand-gated ion channel antagonists across different beetle species point towards a common protein neuroreceptor type with significant heterogeneity. researchgate.net

Anti-tumor and Anti-proliferative Activity Studies

Inhibition of Cancer Cell Line Proliferation by Atisine-Type Derivatives (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW-480)

Atisine-type diterpenoid alkaloids and their derivatives have demonstrated significant potential in inhibiting the growth of various human cancer cell lines. nih.govcjnmcpu.com Studies have shown that these compounds can effectively suppress the proliferation of a range of tumor cells, including human promyelocytic leukemia (HL-60), hepatocellular carcinoma (SMMC-7721), lung adenocarcinoma (A-549), breast adenocarcinoma (MCF-7), and colon adenocarcinoma (SW-480) cells. nih.govvulcanchem.com

Structurally modified derivatives of spiramines C and D, which are atisine-type alkaloids, have been shown to be more potent than the positive control, cisplatin, against these five tumor cell lines, indicating their potential for development as anticancer drugs. nih.gov The cytotoxic effects of these derivatives are influenced by their chemical structure; for example, acylation at both the C-11 and C-15 positions of the atisine skeleton has been found to enhance the cytotoxic activity compared to the parent alkaloids with hydroxyl groups at these positions. nih.gov Furthermore, a hydroxyl group at the C-6 position appears to be necessary for these cytotoxic effects. nih.gov These acylated derivatives have been observed to inhibit cell growth by causing a G1 phase arrest in the cell cycle. nih.gov

Table 1: Cytotoxicity of Spiramine Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | HL-60 (IC₅₀, µM) | SMMC-7721 (IC₅₀, µM) | A-549 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | SW-480 (IC₅₀, µM) |

|---|---|---|---|---|---|

| Spiramine Derivative S1 | > S-3 & Cisplatin | > S-3 & Cisplatin | > S-3 & Cisplatin | > S-3 & Cisplatin | > S-3 & Cisplatin |

| Spiramine Derivative S2 | > S-3 & Cisplatin | > S-3 & Cisplatin | > S-3 & Cisplatin | > S-3 & Cisplatin | > S-3 & Cisplatin |

| Spiramine Derivative S3 | Not specified | Not specified | Not specified | Significant inhibition | Not specified |

| Spiramine Derivative S6 | Not specified | Not specified | Not specified | Significant inhibition | Not specified |

| Cisplatin (Control) | Less than S1 & S2 | Less than S1 & S2 | Less than S1 & S2 | Less than S1 & S2 | Less than S1 & S2 |

| S-3 (Control) | Less than S1 & S2 | Less than S1 & S2 | Less than S1 & S2 | Less than S1 & S2 | Less than S1 & S2 |

Data derived from studies on spiramine C and D derivatives. nih.govrsc.org

Induction of Apoptosis by Atisine Derivatives

A key mechanism through which atisine derivatives exert their anti-tumor effects is the induction of apoptosis, or programmed cell death. nih.gov Derivatives of spiramine C and D have been shown to induce apoptosis in various cancer cells. nih.govresearchgate.net Notably, these compounds can trigger apoptosis in a manner that is independent of the pro-apoptotic proteins Bax and Bak, as demonstrated in studies using Bax/Bak double knockout murine embryonic fibroblasts. rsc.org

The pro-apoptotic activity of these derivatives is closely linked to their chemical structure. The presence of an oxazolidine (B1195125) ring is considered essential for this activity. vulcanchem.comrsc.org Furthermore, derivatives containing α,β-unsaturated ketone groups, which act as "Michael reaction acceptors," exhibit significantly increased capabilities to induce apoptosis. vulcanchem.comnih.gov Compounds with two such "Michael reaction acceptor" groups have shown even greater potency in inducing apoptosis in both Bax/Bak-deficient cells and various tumor cell lines. rsc.org This induction of apoptosis has been confirmed through experiments such as annexin (B1180172) V/PI staining and caspase activation assays. rsc.org

Other Noted Biological Activities of this compound and Related Atisines

Antiplatelet Aggregation Potential

Certain atisine-type diterpenoid alkaloids have exhibited the ability to inhibit platelet aggregation, a key process in the formation of blood clots. rsc.orgrsc.org This suggests their potential application in the prevention of thrombotic diseases. rsc.orgnih.gov For example, some spiramine derivatives have been shown to inhibit platelet aggregation induced by various agents like platelet-activating factor (PAF), ADP, and arachidonic acid in a concentration-dependent manner. rsc.orgrsc.org

The antiplatelet activity is also structure-dependent. Preliminary structure-activity relationship analyses indicate that the oxazolidine ring is a critical feature for this effect. rsc.orgrsc.org The substitution pattern at the C-15 position of the atisine skeleton also strongly influences the antiplatelet aggregation effect. rsc.orgrsc.org While these compounds may be less potent than some existing antiplatelet agents, their novel mechanism of action makes them interesting candidates for further structural modification to develop more effective derivatives. rsc.org

Table 2: Inhibitory Effects of Atisine-Type Diterpenoid Alkaloids on Platelet Aggregation

| Compound | PAF-Induced Aggregation | ADP-Induced Aggregation | Arachidonic Acid-Induced Aggregation |

|---|---|---|---|

| Spiramine C1 | Inhibited | Inhibited | Inhibited (Comparable to aspirin) |

| 15,22-O-Diacetyl-19-oxo-dihydroatisine | >50 µM | 6.1 µM | 23.0 µM |

Data from studies on atisine-type diterpenoid alkaloids. rsc.orgrsc.org

Cholinesterase Inhibitory Effects

Some atisine-type diterpenoid alkaloids have been identified as having inhibitory effects on cholinesterases, enzymes that break down the neurotransmitter acetylcholine. rsc.orgnih.govnih.gov This activity is of interest for its potential therapeutic applications in neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease. nih.govnih.gov

The search for natural compounds that can modulate the activity of cholinesterases is an active area of research. nih.govnih.gov While the specific inhibitory potency of this compound on cholinesterases is not extensively detailed in the provided context, the general finding that atisine-type alkaloids possess this activity suggests a potential area for further investigation. The complex structures of these alkaloids offer a diverse chemical space for the discovery of new and effective cholinesterase inhibitors.

Structure Activity Relationship Sar Studies of 19 Oxo Dihydroatisine and Analogues

Influence of Specific Substituents on Biological Potency

The type and position of substituent groups on the atisine (B3415921) core structure dramatically influence the biological effects. Oxygen-containing functional groups are the most common, primarily hydroxyl (OH), acetyl (OAc), and oxo (=O) groups. rsc.org

Substitutions at C-15 and C-9: The antifeedant activity of atisine-type alkaloids against the Colorado potato beetle (Leptinotarsa decemlineata) is associated with oxygen substitutions at the C-9 and C-15 positions. rsc.org Specifically, the presence of a ketone group at the C-15 position has been shown to confer selective antifeedant activity against this pest. rsc.org For activity against the Egyptian cotton leafworm (Spodoptera littoralis), atisines with a hydroxyl (OH-15) or acetyl (OAc-15) substituent, and lacking a hydroxyl group at C-7, demonstrated notable antifeedant effects. rsc.org

Substitutions at C-11 and C-15 in Hetisine-type Alkaloids: In the closely related hetisine-type C20-diterpenoid alkaloids, substitutions at C-11 and C-15 are critical for cytotoxic activity. mdpi.com Kobusine (B1673741) derivatives, which are acylated at both the C-11 and C-15 hydroxyl groups, exhibited the most significant potency across numerous human cancer cell lines, including multidrug-resistant ones. mdpi.com

Substitutions at C-19: The C-19 position is commonly oxygenated with hydroxyl, methoxy (B1213986) (OMe), or ethoxy (OEt) groups. rsc.org In some derivatives isolated from Spiraea japonica, an acetonyl substituent is found at C-19. rsc.org A rare cyano (-CN) substituent at C-19 has been identified in brunonianines A and B, which also feature a phenethyl group on the nitrogen atom, likely derived from phenylalanine during biosynthesis. nih.gov

Substitutions at C-13: Oxygenation at the C-13 position is less common but has been observed. For example, 13-(2-methylbutyryl)azitine features a 2-methylbutyryl group at this position. rsc.org

The following table summarizes the observed antifeedant and cytotoxic activities of selected atisine-type alkaloids, highlighting the influence of different substituents.

| Compound | Substituents | Activity | Target Organism/Cell Line | EC₅₀ |

| 9-Oxodihydroatisine (48) | C-9=O | Antifeedant, Cytotoxic | S. littoralis, Sf9 cells | 0.1 µg/cm², 11.4 µg/mL |

| 15,22-O-Diacetyl-19-oxo-dihydroatisine (50) | C-15-OAc, C-19=O, C-22-OAc | Antifeedant, Antiparasitic | S. littoralis, T. cruzi | 6.1 µg/cm², 23.0 µg/mL |

| 15-Epi-dihydroatisine (3) | epi-OH at C-15 | Antifeedant | L. decemlineata | 2.9 µg/cm² |

| Atisinium chloride (21) | Quaternary Nitrogen | Antifeedant, Cytotoxic | L. decemlineata, S. littoralis, Sf9 cells | 3.4 µg/cm², 2.4 µg/cm², 38.2 µg/mL |

Significance of Polycyclic Structural Motifs on Activity

Beyond individual substituents, the inherent polycyclic framework and specific structural motifs are fundamental to the biological profile of these alkaloids.

Oxazolidine (B1195125) Ring: A key structural feature in many atisine-type alkaloids is the oxazolidine ring. rsc.org This motif has been identified as critical for both antiplatelet aggregation and cytotoxic effects. rsc.org Preliminary SAR analyses indicate that the presence of this ring system is essential for these activities. rsc.org For instance, spiramine derivatives containing an oxazolidine ring showed significant inhibitory effects on the proliferation of both wild-type and multidrug-resistant breast cancer cells (MCF-7/ADR). rsc.org

Ether Bonds: The formation of ether linkages can create additional rings and significantly alter the molecule's three-dimensional shape and properties. An ether bond between C-7 and C-20 (C-7–O–C-20), which forms denudatine-type alkaloids from atisine precursors, has been found to be unfavorable for cytotoxicity. rsc.orgnih.gov In contrast, bis-diterpenoid alkaloids can be formed by an ether bond linking two monomeric units, such as the C-17–O–C-22' bond found in atisine–denudatine-type bis-diterpenoid alkaloids. rsc.org

Imine Group: The presence of an imine group, particularly involving C-19, has been shown to enable atisines to exhibit antifeedant effects against S. littoralis. rsc.org This suggests that the electronic properties and reactivity of the nitrogen atom are important for certain biological interactions.

Analysis of Stereochemical Considerations in Mediating Biological Activity

Stereochemistry plays a paramount role in the biological activity of alkaloids, as these molecules must interact with specific, three-dimensionally defined biological targets like receptors and enzymes. fiveable.me Alkaloids often possess multiple chiral centers, and the precise spatial arrangement of atoms can determine whether a molecule binds effectively to its target. fiveable.me

In atisine-type alkaloids, the complex, rigid, and cage-like polycyclic structure results in numerous stereogenic centers. The orientation of substituents on this framework is critical. For example, in the related hetisine-type alkaloids, oxygenated substituents at rigid bridged-ring methines, such as C-6, C-9, and C-14, are fixed in the β-orientation. nih.gov However, for substituents on methylene (B1212753) groups (e.g., C-1, C-2, C-11, C-13, C-15, or C-19), the orientation can vary, leading to different stereoisomers with potentially distinct biological activities. nih.govsemanticscholar.org

An example of stereochemical influence is seen in brunonianines A and B, which are epimers containing a rare cyano substituent at C-19. nih.gov Although specific activity differences between these two epimers were not detailed in the reviewed literature, the existence of such pairs highlights the potential for stereochemistry to modulate biological function. The synthesis of alkaloid derivatives must carefully consider these stereochemical requirements to achieve optimal activity and selectivity. fiveable.me

Comparative SAR Analysis Across Diverse Atisine-Type Diterpenoid Alkaloids

Comparing SAR across the broader family of atisine-type and related diterpenoid alkaloids provides valuable insights into the structural requirements for various biological activities.

Atisine-type alkaloids are biosynthetic precursors to other, more complex C20-diterpenoid alkaloids, such as denudatine-type, hetidine-type, and hetisine-type alkaloids. nih.govrsc.org This structural relationship allows for comparative analysis. For example, while atisine-type alkaloids with an oxazolidine ring show selective antiplatelet aggregation effects, the structurally similar hetisine-type alkaloids exhibit poorly selective activity. rsc.org

The cytotoxic effects also vary significantly between classes. Hetisine-type alkaloids, characterized by a heptacyclic skeleton formed by additional C-14–C-20 and N–C-6 bonds, have demonstrated potent cytotoxic and antitumor properties. mdpi.comrsc.org Specifically, derivatives of kobusine and pseudo-kobusine (hetisine-type) with acylation at C-11 and C-15 hydroxyl groups are highly potent. mdpi.com This contrasts with atisine-type alkaloids where cytotoxicity is strongly linked to the oxazolidine ring and diminished by a C-7–O–C-20 ether bond. rsc.org

Furthermore, atisine-type alkaloids exhibit more prominent antiparasitic effects compared to other types of diterpenoid alkaloids. rsc.orgnih.gov Compounds like 15,22-O-Diacetyl-19-oxo-dihydroatisine have shown activity against Trypanosoma cruzi, while several other atisines are active against Leishmania infantum, an activity not as pronounced in C19-diterpenoid alkaloids. rsc.org This highlights that the core atisane (B1241233) skeleton is particularly suited for antiparasitic activity, which can be modulated by specific substitutions.

| Alkaloid Type | Key Structural Feature(s) | Primary Biological Activities Noted |

| Atisine-type | Tetracyclic atisane core, often with oxazolidine ring | Antiparasitic, Antifeedant, Antiplatelet aggregation, Cytotoxic rsc.orgnih.gov |

| Hetisine-type | Heptacyclic core (from atisine via C-14–C-20/N–C-6 bonds) | Antiarrhythmic, Cytotoxic mdpi.comnih.govrsc.org |

| Denudatine-type | Formed from atisine via C-7–O–C-20 ether bond | Cytotoxicity is generally reduced compared to oxazolidine-containing atisines rsc.org |

| C19-Diterpenoid Alkaloids | Aconitine (B1665448)/Lycoctonine (B1675730) skeletons (biosynthetically from atisines) | Neurotoxic, Antifeedant rsc.org |

Analytical Methodologies for 19 Oxo Dihydroatisine

Spectroscopic Techniques for Structural Elucidation (e.g., 1D and 2D Nuclear Magnetic Resonance Spectroscopy, High-Resolution Mass Spectrometry)

The definitive determination of the molecular structure of 19-Oxo-dihydroatisine, like other complex natural products, is accomplished through the combined application of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.com These techniques provide complementary information that, when pieced together, reveals the precise atomic composition and connectivity of the molecule.

High-Resolution Mass Spectrometry (HRMS) is fundamental for establishing the elemental composition. By measuring the mass-to-charge ratio of the molecule with very high accuracy, HRMS allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass.

1D and 2D NMR spectroscopy are the most powerful tools for elucidating the intricate carbon-hydrogen framework of this compound. numberanalytics.comjeolusa.com The structure of this compound was established primarily through an extensive set of NMR experiments. nih.govresearchgate.net

1D NMR: ¹H NMR spectra reveal the number of distinct proton environments and their integrations suggest the number of protons in each environment. Information about neighboring protons can be inferred from signal splitting (coupling). ¹³C NMR spectra indicate the number of unique carbon atoms in the molecule. udel.edu

2D NMR: These experiments reveal correlations between nuclei, allowing for the assembly of the molecular skeleton.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (H-H correlations), helping to map out spin systems within the molecule. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms (C-H correlations), assigning specific protons to their corresponding carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds. This is crucial for connecting the individual spin systems and piecing together the entire molecular structure, including the placement of quaternary carbons and functional groups. researchgate.net

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which is essential for determining the relative stereochemistry of the molecule. researchgate.net

The collective data from these spectroscopic methods allows for the unambiguous assignment of the structure of this compound. nih.gov

| Technique | Purpose | Information Provided |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Determine Elemental Composition | Provides a highly accurate mass measurement, allowing for the calculation of the exact molecular formula. |

| ¹H NMR | Identify Proton Environments | Shows chemical shifts, integration (number of H), and coupling (neighboring H) for all protons. |

| ¹³C NMR | Identify Carbon Environments | Shows the number of unique carbon atoms and their chemical environment (e.g., alkane, alkene, carbonyl). udel.edu |

| 2D NMR: COSY | Establish H-H Connectivity | Maps correlations between spin-coupled protons, typically separated by 2-3 bonds. researchgate.net |

| 2D NMR: HMQC/HSQC | Establish Direct C-H Bonds | Correlates each proton signal with the signal of the carbon it is directly attached to. researchgate.net |

| 2D NMR: HMBC | Establish Long-Range C-H Connectivity | Shows correlations between protons and carbons separated by 2-4 bonds, which is critical for assembling the complete carbon skeleton. researchgate.net |

| 2D NMR: ROESY/NOESY | Determine Relative Stereochemistry | Identifies protons that are physically close in space, which helps to define the 3D arrangement of atoms. researchgate.net |

Chromatographic Methods for Isolation, Purification, and Purity Assessment

This compound is a naturally occurring diterpenoid alkaloid isolated from plants of the Delphinium genus, such as Delphinium staphisagria. nih.govresearchgate.net The isolation and purification of this compound from a complex plant extract involves a multi-step process heavily reliant on chromatographic techniques. nih.gov

The general procedure begins with the extraction of the plant material (e.g., aerial parts) with a solvent like ethanol. The crude extract, containing a vast mixture of alkaloids and other secondary metabolites, is then subjected to a series of chromatographic separations to isolate the target compound.

Common chromatographic methods employed include:

Column Chromatography (CC): This is the primary method for the initial fractionation of the crude extract. Common stationary phases include silica (B1680970) gel and alumina. Elution is performed using a gradient of solvents with increasing polarity to separate compounds based on their affinity for the stationary phase.

Sephadex Column Chromatography: Specifically, Sephadex LH-20 is often used for the purification of alkaloids. This material separates compounds based on molecular size and polarity.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of column chromatography separations, identify fractions containing the desired compound, and assess the purity of the isolated substance. nih.gov

High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is often used as a final polishing step to achieve high purity (>98%). Reversed-phase columns (e.g., C18) are commonly used for this purpose.

The purity of the final isolated compound is typically assessed using analytical HPLC or LC-MS.

| Method | Stationary Phase/Column | Purpose | Reference |

|---|---|---|---|

| Column Chromatography (CC) | Alumina, Silica Gel | Initial fractionation and separation of alkaloids from crude plant extracts. | nih.gov |

| Sephadex Column Chromatography | Sephadex LH-20 | Further purification of alkaloid fractions. | N/A |

| Thin-Layer Chromatography (TLC) | Silica Gel Plates | Monitoring fractions from column chromatography and assessing purity. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) | Final purification to achieve high purity; also used for purity assessment. | nih.gov |

Development and Validation of Bioanalytical Methods for Quantification in Biological Matrices

Quantifying the concentration of compounds like this compound in biological matrices (e.g., plasma, serum, urine, tissue) is essential for pharmacokinetic studies. hubspotusercontent10.neteuropa.eu This requires the development of a robust and reliable bioanalytical method, which must be rigorously validated to ensure the data generated is accurate and reproducible. japsonline.comeurofinsus.com The process adheres to strict guidelines set by international regulatory bodies. europa.eugmp-compliance.org

The development of a bioanalytical method is a systematic process that involves optimizing several critical parameters to achieve the desired performance. japsonline.com

Assay Platform: For the quantification of small molecules like diterpenoid alkaloids in complex biological samples, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred platform. researchgate.netnih.govresearchgate.net This technique offers superior sensitivity and selectivity, allowing for the detection of low analyte concentrations even in the presence of many potentially interfering endogenous substances. nih.gov Optimization involves selecting the appropriate chromatographic column (e.g., C18) and mobile phase to achieve good separation, and fine-tuning the mass spectrometer settings (e.g., ionization mode, precursor/product ion transitions) for the specific analyte. nih.govresearchgate.net

Reference Standards: A well-characterized, high-purity reference standard of this compound is essential for method development and validation. This standard is used to prepare calibration curves and quality control (QC) samples, which are the basis for accurate quantification. An internal standard (IS), a structurally similar compound that is not present in the biological sample, is also required. The IS is added to all samples and standards to correct for variability during sample processing and analysis. researchgate.net

Matrix Type: The method must be developed and validated using the same biological matrix (e.g., human plasma, mouse urine) as the intended study samples. japsonline.com Biological matrices can significantly impact analyte recovery and ionization efficiency (matrix effects), so these must be carefully evaluated and minimized during method development. nih.govbioanalysis-zone.com Sample preparation is a critical step to remove proteins and other interferences; common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net

Once developed, a bioanalytical method must undergo a full validation to demonstrate its suitability for the intended purpose, following guidelines such as the ICH M10. hubspotusercontent10.neteuropa.eugmp-compliance.org This involves assessing a range of specific parameters to ensure the method is reliable. eurofinsus.com

| Parameter | Definition | Purpose |

|---|---|---|

| Selectivity & Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous compounds. japsonline.comeurofinsus.com | Ensures that the signal being measured is solely from the target analyte without interference. |

| Accuracy | The closeness of the mean test results to the true (nominal) concentration of the analyte. eurofinsus.com | Demonstrates the correctness of the measurement. |

| Precision | The closeness of agreement (degree of scatter) among a series of measurements from multiple samplings of the same homogeneous sample. eurofinsus.com | Evaluates the random error and reproducibility of the method. |

| Calibration Curve & Range | The relationship between the instrument response and the known concentration of the analyte over a specified range. | Establishes the concentration range over which the assay is accurate, precise, and linear. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Defines the sensitivity limit of the assay. |

| Dilution Linearity | An assessment to ensure that a sample with a concentration above the upper limit of quantification (ULOQ) can be diluted with a blank matrix and accurately measured. japsonline.com | Verifies that high-concentration samples can be reliably analyzed after dilution. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix. nih.govbioanalysis-zone.com | Assesses the impact of the biological matrix on the quantification of the analyte. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term bench-top, long-term storage). | Ensures that the analyte concentration does not change from the time of sample collection to the time of analysis. |

| Robustness | The capacity of a method to remain unaffected by small, but deliberate, variations in method parameters. | Provides an indication of its reliability during normal usage. eurofinsus.com |

Future Perspectives and Research Directions for 19 Oxo Dihydroatisine

Untapped Potential in Drug Discovery and Development

The complex polycyclic structure of 19-Oxo-dihydroatisine and its relatives offers a unique scaffold for the development of novel therapeutic agents. rsc.org Natural atisine-type diterpenoid alkaloids exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antiarrhythmic, and antitumor effects. rsc.orgrsc.org The high chemical and biological diversity within this class suggests significant potential for drug discovery. rsc.org

Initial research has specifically highlighted the antiparasitic and insecticidal properties of this compound and its analogues. Studies have demonstrated its activity against various organisms, indicating a promising starting point for developing new treatments. For instance, this compound has shown notable antifeedant activity against the beet armyworm (Spodoptera littoralis). mdpi.com Furthermore, its derivatives have been tested against protozoan parasites. Along with azitine and isoazitine, the derivative 15,22-O-diacetyl-19-oxo-dihydroatisine was found to be highly active against Leishmania infantum, the parasite responsible for visceral and cutaneous leishmaniasis, with an efficacy comparable to the reference drug pentamidine. nih.govcsic.es These compounds were also shown to be non-toxic to host cells, a crucial attribute for any potential drug candidate. nih.govcsic.es

The antiparasitic effects of atisine-type alkaloids are considered more prominent than those of other diterpenoid alkaloid types, underscoring their potential in this therapeutic area. rsc.org The unique molecular selectivity and significant effects of these compounds warrant deeper investigation. rsc.org Future research should focus on using this compound as a lead compound for structural modification to enhance its potency and selectivity, potentially yielding new medicinal resources for combating protozoal infections. rsc.org

| Compound | Activity Type | Test Organism/Model | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | Antifeedant | Spodoptera littoralis (Beet Armyworm) | Most active antifeedant with an EC50 of 0.1 μg/cm2. | mdpi.com |

| This compound | Cytotoxicity | Spodoptera frugiperda (Sf9) insect cells | Showed cytotoxic effects. | mdpi.com |

| 15,22-O-diacetyl-19-oxo-dihydroatisine | Antiparasitic | Leishmania infantum (promastigote form) | Highly active with IC50 values (7.39–12.80 mg/L) in the range of the reference drug pentamidine. | nih.govcsic.es |

| 15,22-O-diacetyl-19-oxo-dihydroatisine | Antiparasitic | Trypanosoma cruzi | Demonstrated toxic effects. | mdpi.com |

Challenges in Elucidating Complex Biological Mechanisms and Target Identification

A significant hurdle in the therapeutic development of diterpenoid alkaloids, including this compound, is the elucidation of their complex biological mechanisms and the precise identification of their molecular targets. researchgate.net These natural products possess intricate, cage-like polycyclic skeletons adorned with various functional groups, which contributes to their potent bioactivities but also complicates mechanistic studies. mdpi.comnih.govfrontiersin.org

Unlike the more studied C19-diterpenoid alkaloids, which are known for their neurotoxicity via action on voltage-gated sodium channels, the mechanisms of atisine-type (C20) alkaloids appear to be different. rsc.org The structural complexity makes it challenging to pinpoint the exact binding sites and downstream signaling pathways affected by these molecules. Identifying the specific proteins or cellular components that this compound interacts with to exert its antiparasitic or insecticidal effects is a critical next step. This process often requires sophisticated biochemical and cell-based assays, which can be difficult to develop for complex natural products.

Furthermore, the polypharmacology of such compounds—their ability to interact with multiple targets—presents another layer of complexity. While potentially beneficial for treating multifactorial diseases, it makes isolating a single mechanism of action difficult. Overcoming these challenges will likely require a multidisciplinary approach, combining chemical biology, proteomics, and advanced cellular imaging techniques to map the molecular interactions of this compound within the cell.

Advancements in Synthetic and Semi-synthetic Strategies for Diverse Analogue Libraries

The scarcity of this compound from natural sources and the need to explore its structure-activity relationships (SAR) necessitate robust synthetic and semi-synthetic strategies. Total synthesis provides a means to confirm the structure of complex natural products and to produce them in quantities sufficient for biological evaluation. researchgate.netnih.gov More importantly, it opens avenues for creating diverse analogue libraries by modifying the synthetic route.

Recent years have seen remarkable progress in the total synthesis of atisine-type diterpenoid alkaloids. nih.govnih.gov Strategies often employ bio-inspired approaches, such as tandem cyclizations and late-stage transformations, to efficiently construct the complex polycyclic core. nih.govrsc.org For instance, a key challenge in synthesizing diterpenoid alkaloids is the construction of their highly caged polycyclic frameworks. caltech.edu Modern synthetic approaches often leverage fragment coupling strategies, where complex molecular fragments are joined together in key steps, such as a 1,2-addition/semipinacol rearrangement, to build the intricate architecture. acs.orgnih.gov

Semi-synthesis, which uses a readily available natural product as a starting material to create derivatives, is another powerful tool. researchgate.net This approach can be more cost-effective and allows for the targeted modification of specific functional groups on the this compound scaffold. By creating a library of analogues with variations at different positions (e.g., the oxo group at C-19 or other sites), researchers can systematically probe which parts of the molecule are essential for its biological activity. Such studies are crucial for identifying the pharmacophore and optimizing the compound for increased potency and reduced off-target effects.

Integration of Advanced Omics Data and Computational Approaches in Alkaloid Research

The integration of high-throughput "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) with computational modeling represents a paradigm shift in natural product research. wiley.com This integrated approach can significantly accelerate the study of this compound, from understanding its natural biosynthesis to predicting its therapeutic potential.

Multi-omics analyses of plants from the Aconitum and Delphinium genera, which produce these alkaloids, are beginning to unravel the complex biosynthetic pathways. mdpi.comresearchgate.netjipb.net By combining transcriptomic (gene expression) and metabolomic (metabolite profiling) data, scientists can identify the specific enzymes and regulatory genes responsible for producing atisine-type alkaloids. mdpi.comnih.govbohrium.com This knowledge is not only of fundamental biological interest but can also be leveraged for metabolic engineering to increase the yield of desired compounds in plant or microbial systems. mdpi.com

Computational approaches are also invaluable for drug discovery. arxiv.org Molecular docking and molecular dynamics simulations can predict how this compound and its analogues might bind to specific protein targets, such as enzymes from parasites or insects. tandfonline.comnih.gov These in silico studies can help prioritize which analogues to synthesize and test, saving considerable time and resources. Furthermore, computational tools can predict the absorption, distribution, metabolism, and excretion (ADMET) properties of new compounds, helping to identify candidates with favorable drug-like characteristics early in the development process. nih.gov By combining omics data with computational predictions, researchers can build a comprehensive, systems-level understanding of this compound, guiding future research toward the most promising therapeutic applications.

常见问题

How can the FINER criteria improve the formulation of research questions on this compound?

- Methodological Answer :

- Feasible : Ensure access to specialized equipment (e.g., LC-MS/MS for metabolite profiling).

- Novel : Focus on understudied targets (e.g., neuroprotective effects via BDNF pathways).

- Ethical : Adhere to animal welfare guidelines (e.g., ARRIVE 2.0) for in vivo work.

- Relevant : Align with funding priorities (e.g., natural product drug discovery for neurodegenerative diseases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。